4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline)
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Overview
Description
4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline): is an organic compound with the molecular formula C14H12N4O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) typically involves the cyclization of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization of the resulting acylhydrazine using dehydrating agents such as thionyl chloride (SOCl2), phosphoryl chloride (POCl3), or phosphoric anhydride (P4O10) . Another method involves the oxidative cyclization of N-acylhydrazones with oxidizing agents like cerium ammonium nitrate (CAN), bromine (Br2), potassium permanganate (KMnO4), lead (IV) oxide (PbO2), chloramine T, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), and hypervalent iodine reagents .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up techniques would apply, including the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), cerium ammonium nitrate (CAN).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new materials with unique electronic and optical properties .
Biology: Its unique structure allows for interactions with various biological targets, making it a valuable tool in medicinal chemistry .
Medicine: In medicine, derivatives of this compound are being explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is used in the production of polymers, dyes, and other materials with specific functional properties .
Mechanism of Action
The mechanism of action of 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) involves its interaction with molecular targets and pathways within cells. The compound can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
- 2,5-Bis(4’-aminophenyl)-1,3,4-oxadiazole
- 2,5-Di(p-aminophenyl)-1,3,4-oxadiazole
- 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(benzenamine)
Comparison: Compared to these similar compounds, 4,4’-(1,3,4-Oxadiazole-2,5-diyl)bis(2-methylaniline) is unique due to the presence of the 2-methylaniline groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a distinct and valuable compound for various applications .
Properties
CAS No. |
170146-28-8 |
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Molecular Formula |
C16H16N4O |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
4-[5-(4-amino-3-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylaniline |
InChI |
InChI=1S/C16H16N4O/c1-9-7-11(3-5-13(9)17)15-19-20-16(21-15)12-4-6-14(18)10(2)8-12/h3-8H,17-18H2,1-2H3 |
InChI Key |
FHZCDWIDOJVZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)N)C)N |
Origin of Product |
United States |
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